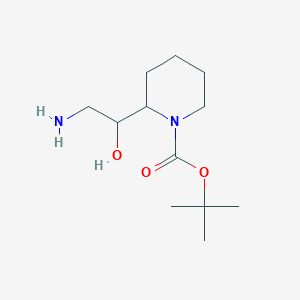

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8) is a piperidine-derived compound featuring a tert-butyl carbamate protective group at the 1-position and a 2-amino-1-hydroxyethyl substituent at the 2-position of the piperidine ring . This compound is classified as a tertiary amine and has been utilized in pharmaceutical research, particularly as a precursor for bioactive molecules. Its structural complexity and functional groups make it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 |

InChI Key |

CDFMLBYKFFGCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(CN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate with analogous piperidine derivatives:

*Inferred from structural similarity to CAS 301221-57-8 ; †Estimated based on molecular formula; ‡CAS provided for positional isomer.

Key Observations:

Positional Isomerism: The target compound differs from its 4-substituted analog (CAS 301221-57-8) only in the placement of the 2-amino-1-hydroxyethyl group on the piperidine ring. This positional variation can significantly alter steric and electronic properties, impacting reactivity and biological activity .

Functional Group Modifications: Replacement of the amino-hydroxyethyl group with a simple hydroxyethyl group (CAS 118811-03-3) reduces polarity and hydrogen-bonding capacity, likely affecting solubility and pharmacokinetics . Bulky substituents (e.g., cyclobutylmethyl in or trifluoromethyl benzyl in ) enhance lipophilicity and may improve blood-brain barrier penetration in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.